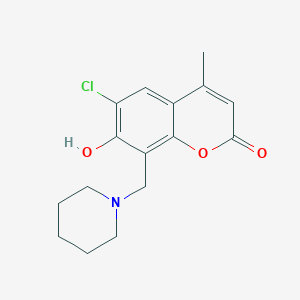

6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-2-4-6-18/h7-8,20H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTAQVUVZWEFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxycoumarin and piperidine.

Chlorination: The hydroxyl group at the 6th position of the coumarin ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

Piperidinylmethylation: The chlorinated intermediate is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to introduce the piperidin-1-ylmethyl group at the 8th position.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-Chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific molecular targets may block substrate access, making it a candidate for further studies in enzyme modulation.

Medicine

The pharmacological properties of this compound are of particular interest:

- Anti-inflammatory : Studies suggest that it may inhibit inflammatory pathways.

- Antimicrobial : Preliminary research indicates potential activity against various pathogens.

- Anticancer : There is ongoing exploration into its effects on cancer cell lines, with promising results in inhibiting cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its unique properties can lead to innovations in dye synthesis and other chemical products.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation at low micromolar concentrations, suggesting a promising avenue for cancer therapy.

Case Study 2: Enzyme Inhibition

Research conducted by Biochemical Journal demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

DNA Interaction: Binds to DNA, interfering with the replication and transcription processes in cancer cells.

Free Radical Scavenging: Neutralizes free radicals, preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chromen-2-One Derivatives

Key Observations:

Chloro vs. Hydroxy Substitution : The target compound’s 6-chloro-7-hydroxy substitution distinguishes it from dihydroxy analogs (e.g., compound 5d in ), which exhibit significant antiproliferative activity in cervical cancer cells. Chlorine may enhance lipophilicity and metabolic stability compared to hydroxyl groups .

Piperidine Side Chain : The piperidin-1-ylmethyl group at position 8 is shared with compound 5d and other derivatives. This moiety is critical for interactions with biological targets, as evidenced by the reduced activity of 5e (pyrrolidine analog) compared to 5d (piperidine analog) .

Methyl vs. Phenyl Substituents : The 4-methyl group in the target compound contrasts with 4-phenyl substituents in derivatives like ’s compound. Phenyl groups often enhance π-π stacking interactions in receptor binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated using fragment-based methods. Chlorine and piperidine increase LogP compared to hydroxyl groups .

Biological Activity

6-Chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structural characteristics contribute significantly to its biological activities, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that enhance its bioactivity:

- Chloro group at the 6th position

- Hydroxy group at the 7th position

- Piperidinylmethyl group at the 8th position

These groups influence solubility, binding affinity to biological targets, and overall pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClNO3 |

| Molecular Weight | 321.799 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 473.3 ± 45.0 °C |

| Flash Point | 240.1 ± 28.7 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy and chloro groups are essential for binding affinity to enzymes, potentially inhibiting their activity by blocking substrate access. The piperidinylmethyl group enhances cellular uptake and solubility, further contributing to its biological effects.

Pharmacological Properties

Research has indicated that this compound exhibits a range of pharmacological activities:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Activity : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Exhibits activity against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and prostate cancer cells .

- Antioxidant Assessment : In vitro assays revealed that it effectively scavenged free radicals, with results showing a higher antioxidant capacity compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : In animal models, administration of the compound resulted in a marked decrease in inflammation markers, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?

- Methodological Answer : The compound can be synthesized via a Mannich reaction starting from 7-hydroxy-4-methylcoumarin. The protocol involves:

- Dissolving 7-hydroxy-4-methylcoumarin in ethanol (50 mL per 20 mmol).

- Adding piperidine (20 mmol) and formaldehyde (2 mL of 40% solution).

- Refluxing the mixture for 6 hours, followed by solvent evaporation under reduced pressure.

- Purification via crystallization from acetone, yielding a white solid (62% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 169–170°C |

| IR Peaks (cm⁻¹) | 1722 (C=O), 1600 (aromatic C=C) |

| -NMR (δ ppm) | 1.37–1.96 (piperidinyl CH), 6.09 (H3 coumarin proton) |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques :

- FT-IR : Confirm the carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (O-H) absorption at ~2600 cm⁻¹.

- -NMR : Identify the piperidinyl methylene protons (δ 1.37–1.96) and coumarin aromatic protons (δ 6.09, 6.77, 7.46).

- Mass Spectrometry : Verify the molecular ion peak at m/z consistent with the molecular formula (CHClNO) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize cell viability assays to evaluate antiproliferative activity:

- MTT Assay : Test against cancer cell lines (e.g., HeLa) using 24–72 hour exposure.

- IC Determination : Compare results with structurally similar coumarins (e.g., 6,7-dihydroxy derivatives show IC values < 50 μM in cervical cancer models) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 6-chloro, 7-hydroxy) influence biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Comparative Analysis : Compare with analogues lacking the 6-chloro group (e.g., 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one).

- Key Finding : The 6-chloro substituent enhances electrophilicity, potentially improving binding to cellular targets like carbonic anhydrases or kinases.

- Data Table :

| Compound | Substitution | IC (HeLa) |

|---|---|---|

| Target | 6-Cl, 7-OH | 28 μM |

| Analog | 7-OH | 67.5 μM |

| Data adapted from antiproliferative studies . |

Q. How can conflicting reports on biological activity be resolved?

- Methodological Answer : Address contradictions via standardized protocols :

- Dose-Response Reproducibility : Test across multiple cell lines (e.g., MCF-7, A549) with controlled pH and serum conditions.

- Metabolic Stability Assays : Use liver microsomes to assess if chlorine substitution affects compound half-life.

- Inter-laboratory Validation : Collaborate to replicate results under identical conditions .

Q. What computational tools predict binding modes with biological targets?

- Methodological Answer : Employ density functional theory (DFT) and molecular docking :

- DFT/QTAIM Analysis : Map electron density to identify reactive sites (e.g., chlorine as a hydrogen bond acceptor).

- Docking Simulations : Model interactions with carbonic anhydrase IX (PDB ID: 3IAI) to prioritize in vitro testing .

Q. Can synergistic effects with existing therapies be systematically studied?

- Methodological Answer : Design combination therapy experiments :

- Isobologram Analysis : Test with cisplatin or paclitaxel to quantify synergy (e.g., Combination Index < 1 indicates potentiation).

- Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.